molecular formula C12H15NO3 B1286058 3-(Pentanoylamino)benzoic acid CAS No. 174482-77-0

3-(Pentanoylamino)benzoic acid

Cat. No.: B1286058
CAS No.: 174482-77-0
M. Wt: 221.25 g/mol
InChI Key: STTIGHKIHLCAAS-UHFFFAOYSA-N
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Description

3-(Pentanoylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a pentanoyl group

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . It is plausible that 3-(Pentanoylamino)benzoic acid may have a similar interaction with its targets.

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also involved in the core β-oxidative pathway . These pathways could potentially be affected by this compound.

Pharmacokinetics

It is known that the introduction of functional linkers into radioligands can influence their pharmacokinetics . The pentanoylamino group in this compound could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.

Result of Action

Benzoic acid and its derivatives are known to have various effects, such as antimicrobial activity . They can also affect the structure of microbial communities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, abiotic and biotic factors such as salt, drought, heavy metals, UV light, herbivory, and pathogenesis can influence the production of secondary metabolites in plants . These factors could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

3-(Pentanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic processes . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway. For instance, it has been found to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby modulating the overall metabolic flux . These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating its potential impact on cellular health over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve overall health markers. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This distribution is essential for its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize predominantly in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, post-translational modifications may direct the compound to specific organelles, further influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+pentanoyl chloride3-(Pentanoylamino)benzoic acid+HCl\text{3-aminobenzoic acid} + \text{pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminobenzoic acid+pentanoyl chloride→3-(Pentanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pentanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(Pentanoylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Butanoylamino)benzoic acid: Similar structure but with a butanoyl group instead of a pentanoyl group.

    3-(Hexanoylamino)benzoic acid: Similar structure but with a hexanoyl group instead of a pentanoyl group.

    3-(Acetylamino)benzoic acid: Similar structure but with an acetyl group instead of a pentanoyl group.

Uniqueness

3-(Pentanoylamino)benzoic acid is unique due to the specific length of its pentanoyl side chain, which can influence its chemical reactivity and biological activity. The pentanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

IUPAC Name

3-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIGHKIHLCAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586163
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174482-77-0
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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